Descarbamoylcefuroxime lactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
947723-87-7 |
|---|---|
Molecular Formula |
C15H13N3O6S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+/t10-,14-/m1/s1 |
InChI Key |
LRBGPGHWGUNCJM-OGAOBHAHSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide |
Origin of Product |
United States |
Chemical Synthesis and Reaction Pathways
Chemical Reactions and Derivatization Studies
Substitution Reactions and Generation of Novel Lactone Derivatives
Descarbamoylcefuroxime lactone serves as a potential intermediate for the synthesis of new cephalosporin (B10832234) analogues. The electrophilic nature of the lactone carbonyl carbon makes it susceptible to attack by various nucleophiles, which can lead to ring-opening and the formation of novel derivatives. While specific, large-scale synthetic applications are not widely documented in the literature, the inherent chemical functionalities of the molecule allow for a range of theoretical substitution reactions.
These reactions are critical for creating new compounds with potentially distinct chemical and biological properties. The primary site for these substitutions is the lactone ring, which can be opened by different reagents to yield derivatives where the lactone is replaced by other functional groups. For instance, reaction with nucleophiles like amines, alcohols, or thiols would lead to the corresponding amides, esters, or thioesters, respectively, attached to a primary alcohol resulting from the lactone ring-opening.
The generation of such derivatives is pivotal for structure-activity relationship (SAR) studies, which aim to explore how specific structural modifications impact the biological activity of the parent molecule. The table below illustrates potential substitution reactions for generating novel derivatives from this compound based on its functional groups.
| Nucleophile | Reagent Class | Potential Product Structure |
| R-NH₂ | Primary Amine | Amide-alcohol derivative |
| R-OH | Alcohol | Ester-alcohol derivative |
| R-SH | Thiol | Thioester-alcohol derivative |
| H₂O / OH⁻ | Water / Hydroxide (B78521) | Carboxylic acid-alcohol (Descarbamoylcefuroxime) |
This table represents theoretical substitution reactions based on the chemical nature of the lactone moiety. Specific reaction conditions and yields would require experimental determination.
Reactivity of the Lactone Moiety and Fused Bicyclic System
The reactivity of this compound is dominated by the two key cyclic structures within its fused core: the γ-lactone ring and the four-membered β-lactam ring. rsc.org The entire structure is a (5aR,6R)-6-[[(2Z)-2-(Furan-2-yl)-2-(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] alquds.edunih.govthiazine-1,7(4H)-dione system.
The lactone moiety's stability is highly dependent on pH. Under acidic conditions (pH < 4), the compound is relatively stable. However, in neutral and particularly alkaline environments (pH > 7), it undergoes rapid hydrolysis. This reaction involves a nucleophilic attack on the lactone's carbonyl carbon by a hydroxide ion, leading to the cleavage and opening of the furanone ring. The product of this hydrolysis is the open-chain carboxylate, Descarbamoylcefuroxime. This pH-dependent degradation is a critical factor in the context of its presence as an impurity in pharmaceutical formulations.
The β-lactam ring is the pharmacophore common to all cephalosporin and penicillin antibiotics, and its reactivity is central to their mechanism of action. rsc.orgnih.gov This four-membered ring is inherently strained, making its amide bond highly susceptible to nucleophilic attack. rsc.org This reactivity allows it to acylate the active site of bacterial penicillin-binding proteins (PBPs), inhibiting the synthesis of the bacterial cell wall and leading to cell death.
Table of pH-Dependent Stability of this compound
| Condition | Stability / Reactivity | Half-life (t₁/₂) |
|---|---|---|
| Acidic (pH < 4) | Stable | > 6 months at 25°C |
| Alkaline (pH > 7) | Rapid Hydrolysis | ~ 8 hours at 40°C |
Data derived from stability studies under accelerated degradation conditions.
Degradation Pathways and Stability Kinetics
Mechanistic Investigations of Descarbamoylcefuroxime Lactone Formation from Cefuroxime (B34974) Axetil
The formation of this compound from its parent compound, Cefuroxime axetil, is a complex process influenced by synthesis conditions and subsequent degradation pathways.
The synthesis of Cefuroxime axetil can inadvertently lead to the formation of this compound. During the synthesis of cefuroxime acid, the intermediate descarbamoylcefuroxime (DCC) can undergo a lactonization reaction in the presence of acid, which is often used during crystallization. google.comgoogle.com This can result in the production of this compound. google.comgoogle.com Furthermore, residual acidity and elevated temperatures during the drying process can also promote this lactonization, leading to the formation of this impurity. google.comgoogle.com The presence of other synthesis-related impurities can also influence the degradation pathways of Cefuroxime axetil. veeprho.com
Cefuroxime axetil is a prodrug that is designed to be hydrolyzed in the body to its active form, cefuroxime. researchgate.netnih.gov This hydrolysis is primarily carried out by non-specific esterases found in the intestinal mucosa and blood. researchgate.netnih.gov The axetil moiety is metabolized to acetaldehyde (B116499) and acetic acid. drugbank.com However, Cefuroxime axetil is also susceptible to chemical hydrolysis, particularly under alkaline conditions. iajpr.comnih.gov Studies have shown that Cefuroxime axetil degrades in alkaline solutions, and this degradation involves the hydrolysis of the β-lactam ring. iajpr.comnih.gov The degradation of Cefuroxime axetil in aqueous solutions can lead to the formation of various degradation products, including cefuroxime. researchgate.net The rate of hydrolysis has been observed to be different for the two diastereomers of Cefuroxime axetil. nih.gov
Role of Synthesis Byproducts in Lactone Formation
Stability Kinetics and Degradation Modeling
The stability of this compound is highly dependent on pH.
The rate of degradation of this compound is significantly influenced by the pH of the environment.
Under acidic conditions (pH < 4), this compound is relatively stable. It has been reported to be stable for over six months at 25°C in this pH range.
In alkaline conditions (pH > 7), this compound undergoes rapid hydrolysis. The primary degradation pathway is the hydrolysis of the lactone ring to form descarbamoylcefuroxime acid. The half-life for this hydrolysis is approximately 8 hours at 40°C. This increased degradation at higher pH is attributed to nucleophilic attack on the β-lactone carbonyl group.
Interactive Data Table: pH-Dependent Stability of this compound
| pH Condition | Temperature (°C) | Observation | Half-life (t₁/₂) |
| < 4 | 25 | Stable | > 6 months |
| > 7 | 40 | Rapid hydrolysis to descarbamoylcefuroxime acid | 8 hours |
Acidic Stability Profiles
Temperature-Dependent Stability and Thermal Decomposition Studies
The stability of this compound is significantly influenced by temperature. Thermal analysis using techniques such as Differential Scanning Calorimetry (DSC) has shown that the compound begins to decompose at approximately 180°C. For optimal stability, it is recommended to store the compound below 30°C. Above 40°C, the degradation process, particularly the opening of the lactone ring, becomes more prominent.
Studies on various lactones have indicated that they can be thermally unstable, with decomposition often starting at temperatures as low as 90-100°C and completing by 200-310°C. nih.gov This instability is attributed to the strain within the closed ring structure and the tendency of the cyclic ester bond to break, forming more stable linear molecules. nih.gov While this compound's decomposition onset is higher than some other lactones, the principle of temperature-driven degradation remains a key factor in its stability profile. nih.gov
The following table summarizes the key temperature-dependent stability parameters for this compound:
| Parameter | Value | Reference |
| Optimal Storage Temperature | < 30°C | |
| Onset of Ring-Opening Dominance | > 40°C | |
| Decomposition Onset (DSC) | 180°C |
Kinetic Modeling of Degradation Processes using Arrhenius Parameters
The degradation of this compound can be quantitatively described using kinetic models, which are essential for predicting its shelf-life under various storage conditions. The Arrhenius equation is a fundamental tool in this context, relating the rate of a chemical reaction to temperature. While specific Arrhenius parameters for this compound are not detailed in the provided search results, the application of Arrhenius kinetics is a standard method for interpreting its degradation data.
Kinetic modeling has been successfully applied to other lactones to understand their degradation mechanisms. For instance, the degradation of the sesquiterpene lactone nobilin was found to follow first-order kinetics in certain aqueous media. nih.gov Such models can encompass dissolution, degradation, and even reprecipitation kinetics to accurately determine solubility and stability under dynamic conditions. nih.gov The development of a detailed kinetic model for a compound's combustion, for example, can involve hundreds of species and thousands of reactions to describe its behavior over a wide range of temperatures and pressures. researchgate.net
For this compound, kinetic modeling would involve experimentally determining the degradation rate constants at different temperatures and then fitting this data to the Arrhenius equation to calculate the activation energy and pre-exponential factor. This information is crucial for predicting the compound's stability over time at various temperatures.
Influence of Environmental Factors on Degradation Pathways
Besides temperature, other environmental factors, primarily pH, significantly influence the degradation pathways of this compound. The stability of the lactone ring is highly pH-dependent.
In acidic conditions (pH < 4), the compound is relatively stable, showing stability for over six months at 25°C. However, under alkaline conditions (pH > 7), its degradation is rapid. The primary degradation pathway in alkaline media is the hydrolysis of the lactone ring, leading to the formation of descarbamoylcefuroxime acid. The half-life for this hydrolysis process is approximately 8 hours at 40°C and a pH greater than 7. This increased degradation at higher pH is due to the nucleophilic attack on the β-lactone carbonyl group.
Moisture is another environmental factor that can contribute to decomposition, as seen in the degradation of similar compounds. alquds.edu The presence of moisture can facilitate hydrolysis of the lactone ring. nih.govalquds.edu Therefore, maintaining a low moisture content is critical for the stability of this compound.
The following table summarizes the influence of pH on the stability of this compound:
| pH Condition | Stability | Degradation Pathway | Half-life (t₁/₂) |
| Acidic (pH < 4) | Stable for >6 months at 25°C | - | - |
| Alkaline (pH > 7) | Rapid degradation | Hydrolysis to descarbamoylcefuroxime acid | 8 hours at 40°C |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity of Descarbamoylcefuroxime lactone. It serves as a fingerprint, allowing for unambiguous verification of its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, which is crucial for mapping the molecule's connectivity and stereochemistry.
¹H-NMR spectra allow for the determination of the geometry of the newly formed lactone ring and the relative positions of its substituents. The chemical shifts and coupling constants of the protons on the fused bicyclic system are particularly informative. For instance, the signals corresponding to the protons on the azeto[2,1-b]furo[3,4-d] nih.govthiazine (B8601807) core confirm the cyclization that forms the lactone. Specific signals for the methoxyimino group (-O-CH₃) and the furan (B31954) ring protons are also key identifiers.
Expected ¹H-NMR Chemical Shift Ranges for this compound
| Proton Group | Expected Chemical Shift (ppm) |
|---|---|
| Furan Ring Protons | 6.5 - 7.5 |
| Amide NH | 7.0 - 9.0 |
| β-Lactam Ring Protons | 5.0 - 6.0 |
| Methoxy Protons (-OCH₃) | ~4.0 |
| Thiazine/Lactone Ring Protons | 3.0 - 5.0 |
Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Group | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbons (Lactone, β-Lactam, Amide) | 160 - 175 |
| Furan Ring Carbons | 110 - 150 |
| C=N (Imino Carbon) | ~150 |
| Methoxy Carbon (-OCH₃) | ~60 |
| β-Lactam Ring Carbons | 40 - 60 |
| Thiazine/Lactone Ring Carbons | 25 - 70 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The technique measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies.
The IR spectrum of this compound is dominated by strong absorption bands corresponding to its multiple carbonyl groups. A sharp, high-frequency band is indicative of the strained β-lactam carbonyl group. Separate absorption bands confirm the presence of the five-membered lactone carbonyl and the amide carbonyl. Other key signals include the C=N stretching of the methoxyimino group and various C-O and C-N stretching vibrations.
Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Amide N-H Stretch | 3200 - 3400 |
| β-Lactam C=O Stretch | 1760 - 1800 |
| Lactone C=O Stretch | 1740 - 1780 |
| Amide C=O Stretch | 1650 - 1690 |
| C=N Stretch (Oxime) | 1620 - 1680 |
| C-O Stretch (Ether/Lactone) | 1050 - 1250 |
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₁₅H₁₃N₃O₆S. nih.govgoogle.com The monoisotopic mass of the compound is a critical data point for its identification. nih.gov
Analysis of the fragmentation patterns observed in the mass spectrum provides further structural confirmation. Under ionization, the molecule breaks apart in a predictable manner. Observation of fragments corresponding to the loss of the furan-methoxyimino-acetyl side chain or the cleavage of the bicyclic core helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy.
Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₆S | nih.govgoogle.com |
| Molecular Weight | 363.35 g/mol | nih.govpharmaffiliates.compharmaffiliates.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Computational Chemistry and Molecular Modeling
Computational methods provide insights into the three-dimensional structure and electronic properties of this compound that are not directly accessible through experimental techniques alone.
Electronic structure calculations are used to map the distribution of electrons within the molecule, which in turn predicts its chemical reactivity. By calculating the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), regions susceptible to electrophilic and nucleophilic attack can be identified. For example, the electron-deficient carbonyl carbon of the β-lactam ring is a known site of reactivity, a feature that can be quantified through computational analysis of its partial charge and its contribution to the LUMO. These predictions are valuable for understanding the degradation pathways that may lead to the formation of this lactone from its parent drug.
Molecular Dynamics Simulations of Lactone Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of molecular interactions at an atomic level. While specific MD simulation studies focusing exclusively on this compound are not extensively available in public literature, valuable insights can be drawn from simulations of its parent compound, cefuroxime (B34974), and other related cephalosporins. These studies shed light on the conformational dynamics and binding energetics of these antibiotics with their primary targets, the Penicillin-Binding Proteins (PBPs).
The binding of β-lactam antibiotics, including cephalosporins, to PBPs is a critical step in their mechanism of action, leading to the inhibition of bacterial cell wall synthesis. nih.gov MD simulations can model the conformational changes that occur within both the antibiotic and the PBP active site upon binding, providing a detailed picture of the interaction landscape. nih.govasm.org
The study employed the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method to calculate the binding free energies. nih.gov The analysis revealed key amino acid residues that play a crucial role in the binding of cefuroxime. nih.gov For instance, in the sensitive strain's PBP2x, three stable hydrogen bonds were observed with the drug, whereas only one unstable hydrogen bond was present in the resistant strain's PBP2x. nih.govplos.org Key mutant residues in the resistant strain, such as Gln569, Tyr594, and Gly596, were identified as directly contributing to the weaker binding. nih.gov
These findings for cefuroxime are highly relevant for understanding the potential interactions of this compound. The lactone derivative shares the core cephalosporin (B10832234) structure responsible for PBP binding. Therefore, the dynamics and key interactions observed for cefuroxime likely provide a strong model for how this compound engages with the PBP active site.
The following interactive table summarizes the binding free energy components calculated from the MD simulations of cefuroxime with the two PBP2x variants.
| Strain | Binding Free Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Van der Waals Energy (kcal/mol) |
| PBP2x-A7 (Sensitive) | -25.87 | -15.43 | -28.76 |
| PBP2x-R61 (Resistant) | -18.23 | -9.89 | -24.51 |
Data derived from a molecular dynamics simulation study on cefuroxime and PBP2x from Streptococcus suis. nih.govplos.org
Furthermore, studies on other cephalosporins like ceftobiprole (B606590) and ceftriaxone (B1232239) have also highlighted significant conformational changes in PBPs upon ligand binding. asm.orgbiorxiv.orgbiorxiv.org For example, the binding of ceftobiprole to P. aeruginosa PBP3 induces a notable conformational change in the S528 to L536 region. asm.org Similarly, the acylation of N. gonorrhoeae PBP2 by ceftriaxone is associated with structural rearrangements within and near the active site, including the twisting of the β3 strand. nih.gov These induced-fit mechanisms are crucial for the efficient inhibition of PBPs. While the specific side chains of this compound will influence the precise nature of these interactions, the fundamental principles of conformational adaptation observed in related cephalosporins are expected to hold true.
Mechanistic Investigations of Biochemical Interactions
Enzymatic Reactivity Studies and Stability Against Hydrolases
The stability of β-lactam antibiotics against bacterial hydrolases, specifically β-lactamases, is a critical determinant of their efficacy. Descarbamoylcefuroxime lactone's reactivity and stability have been a subject of research in the context of ever-evolving bacterial resistance mechanisms.
Interactions with Beta-Lactamases from Gram-Negative Bacteria
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. auctoresonline.org this compound has demonstrated a degree of stability against many β-lactamases produced by Gram-negative bacteria. This stability is a key feature, suggesting its potential to be effective against certain resistant bacterial strains.
The parent compound, cefuroxime (B34974), was one of the first β-lactams to exhibit enhanced stability against β-lactamase hydrolysis due to its methoxy-imino side chain. nih.gov This structural feature is retained in the this compound derivative. The resistance of cefuroxime to hydrolysis by β-lactamases has been a significant factor in its activity against both Gram-positive and Gram-negative organisms. nih.gov However, more evolved enzymes like extended-spectrum β-lactamases (ESBLs) and over-expressed cephalosporinases can hydrolyze nearly all β-lactam antibiotics, including cefuroxime and its derivatives. nih.gov
The interaction between β-lactam compounds and type I β-lactamases from various Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, is complex. nih.gov The ability of a drug to resist hydrolysis does not always predict its inhibitory activity against bacteria that have derepressed β-lactamase production. nih.gov
Studies on Resistance Mechanisms in Beta-Lactam Chemistry
A primary mechanism of bacterial resistance to β-lactam antibiotics is the enzymatic hydrolysis of the β-lactam ring by β-lactamases. nih.gov Recent research has uncovered that the reaction of class D β-lactamases with carbapenems can also lead to the formation of β-lactones, in addition to the typical hydrolysis products. nih.gov This suggests that the formation of lactone structures can be a component of the resistance mechanism itself. nih.gov
Studies on class D β-lactamases have shown that mutations in amino acid residues, even those not directly involved in catalysis, can alter the reaction outcome, leading to increased β-lactone formation. nih.gov This highlights the intricate nature of resistance, where the enzymatic process can be diverted to produce alternative, inactive products.
The primary mechanisms of bacterial resistance to cephalosporins include:
Production of β-lactamases auctoresonline.org
Alteration of porin channels auctoresonline.org
Modification of the molecular structure of transpeptidases (PBPs) auctoresonline.org
Upregulation of efflux pumps auctoresonline.org
Molecular Basis of Interaction with Penicillin-Binding Proteins (PBPs)
The bactericidal action of β-lactam antibiotics stems from their ability to inhibit bacterial cell wall synthesis. ncats.io This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. drugbank.com this compound, like its parent compound, targets and binds to these PBPs. This binding inhibits the transpeptidation step, disrupting cell wall integrity and leading to bacterial cell death.
Different β-lactam antibiotics can exhibit selectivity for specific PBPs. For instance, in Escherichia coli strain DC2, cefuroxime showed selectivity for PBP3. nih.gov PBPs are categorized into high and low molecular mass groups, with the high molecular mass PBPs being essential for cell growth as they catalyze the crucial transpeptidation reactions. uliege.be The interaction between a β-lactam and a PBP results in an acyl-enzyme complex, rendering the enzyme inactive. uliege.be The enzyme can only be restored upon the slow hydrolysis of this complex. uliege.be
| β-Lactam Antibiotic | Target PBP in E. coli DC2 | Reference |
|---|---|---|
| Amdinocillin (Mecillinam) | PBP2 | nih.gov |
| Aztreonam | PBP3 | nih.gov |
| Cefuroxime | PBP3 | nih.gov |
| Cefotaxime | PBP3 | nih.gov |
| Ceftriaxone (B1232239) | PBP3 | nih.gov |
| Amoxicillin | PBP4 | nih.gov |
| Cephalexin | PBP4 | nih.gov |
Role of Lactone Structure in Biochemical Research Tool Development
The lactone structure within this compound makes it a valuable tool for biochemical research. Its ability to interact with various enzymes and proteins allows for its use in studying enzymatic mechanisms and resistance pathways.
The formation and hydrolysis of lactone rings are central to the function and inactivation of certain enzymes. For example, zearalenone (B1683625) lactone hydrolases (ZHDs) specifically hydrolyze the lactone ring of mycotoxins like zearalenone. nih.govnih.gov The study of such enzymes provides insights into the catalytic mechanisms involving lactone structures. Rational design and point mutations in these hydrolases have been shown to enhance their activity towards different lactone-containing substrates. nih.gov This line of research, while not directly involving this compound, underscores the importance of understanding lactone-enzyme interactions in developing new biochemical tools and strategies.
The stability of the lactone ring in this compound against certain hydrolases, combined with its defined interaction with PBPs, allows it to be used as a probe to investigate the structure and function of these critical bacterial enzymes.
Analytical Research Methodologies and Elucidation Techniques
High-Performance Liquid Chromatography (HPLC) in Degradation Studies
High-Performance Liquid Chromatography (HPLC) serves as the foundational analytical tool for studying the formation and degradation of Descarbamoylcefuroxime lactone. Its high resolving power is essential for monitoring the compound in stability and kinetic experiments.
A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. For this compound, this involves developing an HPLC method that effectively separates it from cefuroxime (B34974), cefuroxime axetil, and other potential degradants. alquds.edunih.gov These methods are crucial for assessing the stability of cefuroxime-based drug products under various environmental conditions. alquds.edu
The development of such methods often employs a reverse-phase mechanism, typically with a C18 column. Method optimization is achieved by systematically adjusting parameters like mobile phase composition, pH, and column temperature to ensure adequate resolution between all relevant peaks. For instance, a mobile phase containing a mixture of methanol (B129727) and water has been utilized with a Luna C18 column for the analysis of cefuroxime axetil and its impurities, including the lactone form. researchgate.net The stability is often defined by the time it takes for a 10% degradation of the parent compound to occur. nih.gov
Table 1: Typical HPLC Parameters for Stability-Indicating Analysis
| Parameter | Typical Specification | Reference |
|---|---|---|
| Column | Reverse-Phase C18 | |
| Mobile Phase | Acetonitrile / Methanol and Water/Buffer | researchgate.net |
| Acetonitrile Concentration | 60–70% | |
| Detector | UV Absorbance | |
| Wavelength (λmax) | ~254 nm | |
| Flow Rate | 0.8–1.2 mL/min |
HPLC is the primary technique used to perform kinetic studies on the degradation of cefuroxime axetil and the formation of this compound. These experiments involve subjecting the drug substance to stress conditions such as heat, humidity, and varying pH levels. alquds.edu Samples are withdrawn at specific time intervals and analyzed by HPLC to quantify the concentration of the parent drug and its degradation products.
This data allows for the determination of the degradation rate and mechanism. Studies have shown that the decomposition of cefuroxime axetil can follow pseudo-first-order kinetics. alquds.edu The stability of this compound itself is pH-dependent, with increased degradation observed at a pH above 7. In alkaline conditions (pH > 7) at 40°C, the lactone undergoes rapid hydrolysis to descarbamoylcefuroxime acid, with a reported half-life of approximately 8 hours. By applying principles like Arrhenius kinetics, researchers can model the shelf-life of the substance under different storage conditions.
Development of Stability-Indicating HPLC Methods for Degradation Product Monitoring
Coupling of Chromatography with Spectrometry for Structural Elucidation
While HPLC is excellent for separation and quantification, it does not provide definitive structural information on its own. For this reason, it is coupled with spectrometric techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The coupling of HPLC with Mass Spectrometry (HPLC-MS or LC-MS) is a powerful tool for the identification of unknown impurities and degradation products. As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge (m/z) ratio data. This information is critical for confirming the identity of a compound by determining its molecular weight.
For this compound, HPLC-MS analysis confirms the molecular ion at an m/z of 363.3. The technique often uses a soft ionization source, such as electrospray ionization (ESI), to minimize fragmentation and preserve the molecular ion. researchgate.net Further structural information can be obtained by inducing fragmentation and analyzing the resulting patterns (MS/MS), which provides a "fingerprint" of the molecule. researchgate.net
Table 2: Representative LC-MS/MS Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Mass Spectrometer | Triple-Quadrupole | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |
| Mobile Phase | Methanol / Formic Acid in Water | researchgate.net |
| Molecular Ion (m/z) | 363.3 |
For unambiguous structural confirmation, especially for resolving stereochemistry and complex geometries, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. While direct, online HPLC-NMR is a specialized application, a more common approach involves using preparative HPLC to isolate a pure fraction of the compound of interest, which is then analyzed by NMR.
¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For this compound, specific proton signals corresponding to the lactone ring have been identified in the range of δ 4.8–5.2 ppm. Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC can be employed to establish connectivity between different parts of the molecule, confirming the lactone ring structure and the positions of substituents. nih.gov This level of detail is essential for distinguishing between isomers and confirming the precise structure of degradation products.
HPLC-Mass Spectrometry (HPLC-MS) for Identification of Degradation Products
Development and Validation of Research-Grade Analytical Procedures
Any analytical method developed for pharmaceutical research, particularly for impurity quantification, must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. alquds.edu The validation process is typically performed in accordance with International Council for Harmonisation (ICH) guidelines.
Key validation parameters include:
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
For example, a validated LC-MS/MS method for the parent drug cefuroxime demonstrated linearity over a concentration range of 0.0525-21.0 μg/mL with a correlation coefficient (r) of 0.9998. nih.gov
Table 3: Example Validation Data for a Bioanalytical Cefuroxime LC-MS/MS Method
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (r) | 0.9998 | nih.gov |
| Accuracy | >90.92% | nih.gov |
| Intra-day Precision (RSD) | ≤2.84% | nih.gov |
| Inter-day Precision (RSD) | <6.26% | nih.gov |
| Extraction Recovery | 89.44% - 92.32% | nih.gov |
Future Research Directions and Advanced Theoretical Frameworks
Exploration of Novel Synthetic Analogues for Mechanistic Studies
The synthesis of Descarbamoylcefuroxime lactone and its novel analogues is fundamental to understanding the mechanisms of its formation and reactivity. The typical synthesis involves the lactonization of descarbamoylcefuroxime precursors, often using anhydrous solvents and acid catalysis to promote the cyclization reaction. Future research will likely focus on creating a library of synthetic analogues to probe the structure-stability relationships within this class of molecules.
Key research objectives in this area include:
Investigating Steric and Electronic Effects: Synthesizing analogues with varied substituents on the furan (B31954) ring and the thiazine (B8601807) ring system to systematically evaluate their impact on the rate of lactone formation and the stability of the β-lactam ring.
Mechanistic Elucidation: Using isotopically labeled precursors in synthetic pathways to track the movement of atoms during the degradation of Cefuroxime (B34974) Axetil to this compound, providing definitive insights into the reaction mechanism.
Improving Metabolic Stability: Drawing inspiration from strategies used for other lactone-containing natural products, researchers may explore creating bioisosteres, such as replacing the lactone with an α-fluoro ether, to design analogues with enhanced hydrolytic stability. acs.org This could lead to the development of more stable second-generation cephalosporins.
Reference Standards: The synthesis of high-purity analogues is crucial for their use as reference standards in impurity profiling and for the validation of analytical methods used in quality control of pharmaceutical formulations. lgcstandards.com
Advanced Computational Approaches for Predicting Reactivity and Degradation Pathways
Advanced computational tools are becoming indispensable for predicting the chemical reactivity and degradation pathways of pharmaceutical compounds. springernature.comresearchgate.net In silico models offer a rapid and cost-effective means to identify potential degradation products like this compound early in the drug development process. researchgate.net
Software programs such as Zeneth utilize a comprehensive knowledge base of chemical transformations and a reasoning engine to predict the likelihood of various degradation products under different environmental conditions (e.g., pH, temperature, presence of oxygen). springernature.comresearchgate.netjst.go.jp These predictions are derived from forced degradation studies and can help confirm experimental data or assist in the structural elucidation of unknown impurities. acs.orgresearchgate.net
Table 1: Features of Advanced Computational Tools for Degradation Prediction
| Feature | Description | Relevance to this compound |
| Knowledge-Based Rules | Utilizes a database of known chemical reactions and degradation pathways (e.g., hydrolysis, oxidation, rearrangement). springernature.comresearchgate.net | Can predict the intramolecular cyclization leading to the lactone ring from the cefuroxime structure. |
| Reasoning Engine | Applies chemical principles to predict the likelihood of specific transformations occurring under defined conditions. springernature.com | Helps to estimate the conditions (e.g., acidic pH) under which lactone formation is most favorable. |
| Forced Degradation Simulation | Simulates conditions used in forced degradation studies (e.g., heat, light, acid/base hydrolysis, oxidation) to generate a profile of potential degradants. acs.orgresearchgate.net | Can model the degradation of Cefuroxime Axetil to predict the formation of this compound and other related impurities. researchgate.net |
| Property Predictors | Incorporates predictors for physicochemical properties, such as bond dissociation energies, to refine the accuracy of degradation predictions. acs.org | Can assess the lability of specific bonds in the Cefuroxime molecule that are involved in the degradation and lactonization process. |
The continual expansion and optimization of the knowledge bases within these in silico tools are leading to significant improvements in their predictive power, with one study demonstrating a 40% increase in sensitivity over an eight-year period. acs.org
Research into the Broader Implications of Lactone Formation in Drug Stability Across Pharmaceutical Classes
The formation of a lactone ring is not a unique degradation pathway for cefuroxime but a broader phenomenon observed across multiple classes of pharmaceuticals. nih.govcolab.wseuropeanpharmaceuticalreview.com This intramolecular cyclization often leads to a loss of therapeutic activity and can introduce impurities that require stringent control. Understanding this shared degradation mechanism has significant implications for drug formulation, storage, and shelf-life determination.
Recent research has highlighted lactone formation in several drug classes:
Cephalosporins: Besides cefuroxime, other cephalosporins like cefdinir (B1668824) undergo hydrolysis and subsequent isomerization to form β-lactam ring-opened lactones as degradation products. nih.govcolab.ws
Carbapenems: Studies on class D β-lactamases have shown that these enzymes can catalyze the rearrangement of carbapenems into β-lactones, representing a novel mechanism of antibiotic resistance. nih.govnih.gov
Statins: The widely used drug Atorvastatin can degrade via lactone formation under acidic conditions, a stability concern that is often mitigated through salt formation. europeanpharmaceuticalreview.com
Camptothecins: The anticancer drug Topotecan contains a lactone ring that is essential for its activity but is prone to hydrolysis to an inactive carboxylate form under physiological pH, reducing its bioavailability. mdpi.com
Table 2: Examples of Drugs Undergoing Lactone Formation or Containing Unstable Lactone Rings
| Drug Class | Example Drug | Implication of Lactone Ring |
| Cephalosporins | Cefuroxime Axetil | Degradation product (this compound) is a key impurity. |
| Cephalosporins | Cefdinir | Hydrolysis leads to the formation of diastereoisomeric lactones. nih.govcolab.ws |
| Carbapenems | Meropenem, Ertapenem | Can be rearranged into β-lactones by certain resistance enzymes. nih.gov |
| HMG-CoA Reductase Inhibitors | Atorvastatin | Lactone formation is a known degradation pathway under acidic conditions. europeanpharmaceuticalreview.com |
| Topoisomerase I Inhibitors | Topotecan | The active form contains a lactone ring that is unstable at physiological pH. mdpi.com |
Future research will likely focus on developing platform technologies and formulation strategies to stabilize the lactone ring or prevent its formation. This could involve the use of novel excipients, encapsulation technologies like metal-organic frameworks, or chemical modification of the drug molecule itself. mdpi.comresearchgate.net
Development of In Silico Models for Environmental Fate and Transformation of Lactone Byproducts
The presence of pharmaceuticals and their degradation byproducts in the environment is a matter of growing concern. acs.orgiatp.org Compounds like this compound can enter aquatic systems through various pathways, and their subsequent fate, persistence, and potential for transformation are largely unknown. Developing robust in silico models is a crucial step toward predicting the environmental behavior of these emerging contaminants.
These models can simulate key environmental processes:
Hydrolysis: The stability of the lactone ring is often pH-dependent. Models can predict hydrolysis rates under the varying pH conditions found in surface waters.
Photodegradation: Direct and indirect photolysis can be significant degradation pathways for pharmaceuticals in sunlit surface waters. unito.it Software such as APEX (Aqueous Photochemistry of Environmentally-occurring Xenobiotics) can predict photochemical half-lives based on water chemistry and depth. unito.it
Biodegradation: Some microorganisms can degrade cephalosporins. For example, Bacillus clausii has been shown to be effective in biodegrading cefuroxime. nih.gov In silico models could be developed to predict the susceptibility of byproducts like this compound to microbial degradation.
Sorption and Transport: Models can help predict whether these compounds will partition to sediment and soil or remain in the water column, which influences their persistence and potential for bioaccumulation. routledge.com
By integrating data on chemical structure with environmental parameters, these predictive models can provide valuable risk assessments for pharmaceutical byproducts, guiding wastewater treatment strategies and minimizing the environmental impact of pharmaceutical waste. routledge.com
Q & A
Basic: How is Descarbamoylcefuroxime lactone identified and characterized in pharmaceutical impurities?
Methodological Answer:
this compound is identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), focusing on retention time alignment and fragmentation patterns. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, to resolve lactone ring geometry and substituent positions . For impurity profiling, reference standards (e.g., Mikromol MM1341.08-0025) are critical for calibration . Data interpretation should include peak purity analysis and comparison with synthetic analogs to rule out co-eluting contaminants .
Basic: What are the standard protocols for synthesizing this compound in laboratory settings?
Methodological Answer:
Synthesis typically involves lactonization of descarbamoylcefuroxime precursors under controlled acidic or enzymatic conditions. Key steps include:
- Precursor preparation : Hydrolysis of cefuroxime axetil to remove the carbamate group.
- Lactonization : Use of anhydrous solvents (e.g., dichloromethane) with catalytic trifluoroacetic acid at 25–40°C to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Reaction progress is monitored via thin-layer chromatography (TLC) and validated by LC-MS .
Basic: What analytical techniques are recommended for quantifying this compound in biological samples?
Methodological Answer:
Quantification in plasma or tissue requires:
- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 columns) to isolate the lactone form .
- Chromatography : Reverse-phase HPLC with a C18 column (60–70% acetonitrile in mobile phase, 0.8–1.2 mL/min flow rate) to separate lactone from acid metabolites .
- Detection : UV absorbance at 254 nm or MS/MS in multiple reaction monitoring (MRM) mode for enhanced specificity . Validation parameters (linearity, LOD/LOQ, recovery) must adhere to ICH guidelines .
Advanced: How do reaction conditions influence the lactone ring stability of this compound?
Methodological Answer:
Lactone stability is pH- and temperature-dependent:
- pH studies : Conduct accelerated degradation experiments in buffers (pH 1–9) at 40°C. Monitor lactone hydrolysis via HPLC, noting increased degradation above pH 7 due to nucleophilic attack on the β-lactone carbonyl .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and thermal decomposition thresholds. Stability is optimal below 30°C; above 40°C, ring-opening dominates .
- Data interpretation : Apply Arrhenius kinetics to model shelf-life under varying storage conditions .
Advanced: What enzymatic pathways are involved in β-lactone formation relevant to this compound?
Methodological Answer:
β-lactone biosynthesis in microbial systems (e.g., Bacillus spp.) involves:
- Methylation-lactonization cascades : S-adenosylmethionine (SAM)-dependent methyltransferases catalyze O-methylation, followed by non-ribosomal peptide synthetase (NRPS)-mediated cyclization .
- Assay design : Use C-labeled precursors in LC-MS assays to track lactone formation. Knockout mutants (e.g., bel pathway mutants) help validate enzyme specificity .
- Comparative analysis : Cross-reference with homologous pathways (e.g., cys lactone pathways) to identify conserved catalytic residues .
Advanced: How can experimental design optimize chromatographic separation of this compound from its metabolites?
Methodological Answer:
Optimize via factorial design:
- Screening phase : Use a 2³ factorial design to test variables: acetonitrile concentration (60–70%), column temperature (30–40°C), and flow rate (0.8–1.2 mL/min). Prioritize factors affecting retention time symmetry and resolution .
- Response surface methodology (RSM) : Apply Derringer’s desirability function to balance competing responses (e.g., peak symmetry vs. runtime) .
- Validation : Test robustness by varying column batches and mobile phase pH (±0.2 units). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
